molecular formula C18H19N3O4 B4537977 2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

2-(2-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

Cat. No. B4537977
M. Wt: 341.4 g/mol
InChI Key: RHMIJYGCLPRAFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including alkylation, nitration, and reductive carbonylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a similar compound, was achieved through alkylation and nitration, highlighting the complex synthesis process of such compounds (Zhang Da-yang, 2004). Another study presents a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, offering a selective route to N-(4-hydroxyphenyl)acetamide (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been elucidated through various spectroscopic techniques, including IR, ~1HNMR, and X-ray crystallography. For example, the structure of a 2-phenoxy-2-phenylacetamide derivative was analyzed, revealing intramolecular N—H⋯O hydrogen-bond interactions (Huoming Li, Jin-Long Wu, 2010).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to a variety of products depending on the reaction conditions. The selectivity towards these products strongly depends on catalysts, ligands, and solvents used in the synthesis process, as demonstrated in the selective production of N-(4-hydroxyphenyl)acetamide through reductive carbonylation of nitrobenzene (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic characteristics, of acetamide derivatives provide insights into their stability and potential applications. The crystal structure of 2-(2-formylphenoxy)acetamide, for example, was determined using X-ray diffraction analysis, showcasing the importance of structural determination in understanding the properties of such compounds (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity and interaction with other molecules, are crucial for their application in various fields. Studies have explored the anion binding and deprotonation signaled by color change in nitrophenyl derivatives of pyrrole 2,5-diamides, highlighting the diverse chemical behaviors of these compounds (S. Camiolo et al., 2003).

properties

IUPAC Name

2-(2-nitrophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(13-25-17-10-4-3-9-16(17)21(23)24)19-14-7-1-2-8-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMIJYGCLPRAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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